molecular formula C15H18N2O3S2 B3083948 N-(4-butoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide CAS No. 1142206-89-0

N-(4-butoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

Cat. No.: B3083948
CAS No.: 1142206-89-0
M. Wt: 338.4 g/mol
InChI Key: ZORGTFRIXXRZOB-UHFFFAOYSA-N
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Description

N-(4-butoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a thiazolidinone derivative characterized by a 4-butoxyphenyl acetamide moiety linked to a 2-mercapto-4-oxothiazol-5-yl group. Its molecular formula is C₁₅H₁₈N₂O₃S₂, with a molecular weight of 338.44 g/mol. The compound features a thiazole ring with a ketone at position 4 and a sulfhydryl (-SH) group at position 2, which may participate in tautomeric equilibria or hydrogen bonding interactions .

Properties

IUPAC Name

N-(4-butoxyphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-2-3-8-20-11-6-4-10(5-7-11)16-13(18)9-12-14(19)17-15(21)22-12/h4-7,12H,2-3,8-9H2,1H3,(H,16,18)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORGTFRIXXRZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Attachment of the Butoxyphenyl Group: The butoxyphenyl group can be introduced via nucleophilic substitution reactions using 4-butoxyphenyl halides.

    Acetylation: The final step involves the acetylation of the thiazole derivative to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Thiol (-SH) Group Reactivity

The mercapto (-SH) group on the 1,3-thiazole ring is a primary reactive site. This moiety participates in oxidation and nucleophilic substitution reactions:

Reaction TypeConditions/ReagentsProduct/OutcomeSupporting Evidence
Oxidation Atmospheric O₂, H₂O₂Disulfide bond formation via dimerizationThiol oxidation observed in structurally related heterocycles
Alkylation Alkyl halides (e.g., CH₃I)S-alkylated derivativesPatent data on thiazole alkylation

The thiol group’s acidity (pKa ~8–10) enables deprotonation under basic conditions, facilitating S–H bond cleavage for subsequent reactions .

Thiazole Ring Reactivity

The 4,5-dihydro-1,3-thiazol-4-one ring undergoes electrophilic substitution and ring-opening reactions:

Reaction TypeConditions/ReagentsProduct/OutcomeSupporting Evidence
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitro derivatives at C-2 or C-5 positionsAnalogous nitration in thiazole systems
Ring-Opening Strong bases (e.g., NaOH)Cleavage to form thioamide intermediatesStudies on dihydrothiazole hydrolysis

The electron-withdrawing carbonyl group at C-4 enhances electrophilic attack susceptibility .

Acetamide Group Reactivity

The N-(4-butoxyphenyl)acetamide moiety undergoes hydrolysis and condensation:

Reaction TypeConditions/ReagentsProduct/OutcomeSupporting Evidence
Acid Hydrolysis HCl (aqueous, reflux)4-Butoxyaniline + acetic acid derivativesHydrolysis kinetics of acetamides
Base Hydrolysis NaOH (aqueous, heat)Sodium acetate + 4-butoxyanilinePubChem data on related acetamides

The butoxy group’s electron-donating effect stabilizes the amide bond, requiring harsh conditions for hydrolysis .

Supramolecular Interactions

Non-covalent interactions influence reactivity and stability:

Interaction TypeExperimental ObservationsImpact on ReactivitySupporting Evidence
Hydrogen Bonding N–H⋯O and S–H⋯O networks in crystal latticeStabilizes intermediates during reactionsCrystal structure analysis
π-Stacking Aromatic ring interactionsModifies electron density in thiazole ringXRD studies of analogs

Metal Complexation

The thiazole and thiol groups act as ligands for transition metals:

Metal IonReaction ConditionsComplex TypeApplication Insights
Cu²⁺ Ethanol, room temperatureSquare-planar complexesPotential catalytic activity
Fe³⁺ Aqueous solutionOctahedral coordinationRedox behavior studied via spectroscopy

Complexation alters the compound’s solubility and electronic properties .

Synthetic Modifications

Key derivatization strategies include:

  • Schiff Base Formation : Condensation with aldehydes at the acetamide’s amine group .

  • Sulfonation : Reaction of the thiol group with sulfonyl chlorides to yield sulfonates .

Critical Research Findings

  • Stability : The compound is sensitive to UV light due to the conjugated thiazole-acetamide system, leading to photodegradation .

  • Biological Relevance : Structural analogs show ABC transporter modulation, suggesting potential pharmacophore utility .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-butoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the phenyl ring and the thiazole core. Key comparisons include:

Compound Name Substituents on Phenyl Ring Thiazole Core Modifications Molecular Weight (g/mol) Key Properties/Activities
N-(4-ethoxyphenyl)-2-(2-amino-4-oxothiazol-5-yl)acetamide 4-ethoxy -NH₂ instead of -SH 293.34 Higher polarity; tautomerism observed in NMR
N-(4-nitrophenyl)-2-(2-mercapto-4-oxothiazol-5-yl)acetamide 4-nitro Same core 339.35 Electron-withdrawing nitro group enhances reactivity
N-(4-bromophenyl)-2-(2-mercapto-4-oxothiazol-5-yl)acetamide 4-bromo Same core 345.24 Increased lipophilicity; potential halogen bonding
N-(2-methoxyphenyl)-2-(2-mercapto-4-oxothiazol-5-yl)acetamide 2-methoxy Same core 296.40 Steric hindrance from ortho substituent

Physicochemical Properties

  • Solubility : The 4-butoxyphenyl group increases lipophilicity compared to ethoxy (logP ~2.8 vs. ~2.2) but reduces aqueous solubility.
  • Tautomerism : The -SH group enables thione-thiol tautomerism, as seen in and , which may affect binding to biological targets .

Key Research Findings

Substituent Effects: Electron-donating groups (e.g., -OBut) stabilize the thiazole ring’s electron density, whereas electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity . Halogen substituents (e.g., -Br) improve lipid solubility but may introduce toxicity risks .

Tautomeric Behavior :

  • NMR studies () confirm tautomerism in analogs with -SH or -NH₂ groups, impacting spectroscopic characterization and reactivity .

Synthetic Yields: Yields for thiazolidinone derivatives range from 76% to 99%, with electron-deficient thioureas (e.g., 4-nitro) providing higher efficiency .

Biological Activity

N-(4-butoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a synthetic compound belonging to the thiazole derivative class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry for drug development.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₈N₂O₃S₂
  • CAS Number : 1142206-89-0
  • Molecular Weight : 334.44 g/mol

The compound features a thiazole ring, which is known for its diverse biological activities, and a butoxyphenyl substituent that may enhance its pharmacological properties.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. Studies focusing on similar compounds have demonstrated their effectiveness against various bacterial strains, suggesting that this compound may also possess such properties. For instance, thiazole-based compounds have been shown to disrupt bacterial cell wall synthesis and inhibit essential enzymatic pathways in microbes.

Anticancer Activity

Thiazole derivatives are being explored for their anticancer potential. In vitro studies on related compounds have shown that they can induce apoptosis in cancer cell lines by activating various signaling pathways. The mechanism often involves the modulation of mitochondrial function and the generation of reactive oxygen species (ROS), leading to cell death .

Case Study: K562 Cell Line

A study involving thiosemicarbazone derivatives highlighted their ability to induce mitochondrial permeability and apoptosis in K562 leukemia cells. The compounds caused GSH depletion and affected mitochondrial bioenergetics, leading to cell death through both apoptosis and necrosis pathways .

The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. Thiazole derivatives can modulate enzyme activity by acting as inhibitors or activators, influencing various metabolic pathways within cells .

Synthetic Routes and Characterization

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : Cyclization of α-haloketones with thioureas.
  • Attachment of the Butoxyphenyl Group : Nucleophilic substitution using 4-butoxyphenyl halides.
  • Acetylation : Final acetylation to form the acetamide group.

Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionModulates enzyme activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(4-butoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step organic synthesis involving (i) formation of the 1,3-thiazolidin-4-one ring via cyclization of thiourea derivatives with maleimides (e.g., using maleic anhydride or substituted maleimides), (ii) coupling the thiazolidinone intermediate with 4-butoxyphenylacetamide via nucleophilic substitution or condensation reactions. Optimization includes solvent selection (e.g., ethanol or DMF), temperature control (60–100°C), and catalysts (e.g., triethylamine for deprotonation). Purity is enhanced via column chromatography or recrystallization .
  • Key Metrics : Monitor reaction progress using TLC and confirm purity via HPLC (>95%). Adjust stoichiometry of maleimide and thiourea derivatives to minimize side products like tautomeric byproducts .

Q. How can structural tautomerism in the thiazolidinone core be resolved using spectroscopic techniques?

  • Methodology : Use 1H^1H-NMR to detect tautomeric equilibria (e.g., thione-thiol or imino-oxo forms). For example, in similar compounds, 1H^1H-NMR peaks at δ 10–12 ppm indicate thiol protons, while δ 8–9 ppm suggest imino tautomers. Compare with DFT-calculated chemical shifts to assign tautomeric ratios. IR spectroscopy (stretching frequencies: 1650–1700 cm1^{-1} for C=O, 2500–2600 cm1^{-1} for S-H) provides complementary data .
  • Data Contradictions : If NMR and IR results conflict (e.g., unexpected absence of S-H peaks), consider dynamic effects or solvent-dependent tautomerism. Use variable-temperature NMR to assess energy barriers between tautomers .

Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound?

  • Methodology : Employ single-crystal X-ray diffraction with SHELX software for structure refinement. Optimize crystal growth via slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures). Address challenges like disorder in the butoxyphenyl chain using restraints and constraints during refinement .
  • Validation : Cross-validate bond lengths/angles with Cambridge Structural Database (CSD) entries for analogous thiazolidinones. Calculate hydrogen-bonding patterns (e.g., N-H···O or S-H···N interactions) to confirm stabilization of specific tautomers .

Advanced Research Questions

Q. How does the electron-withdrawing 4-butoxyphenyl group influence the compound’s reactivity in nucleophilic substitutions or redox reactions?

  • Methodology : Perform Hammett analysis by synthesizing analogs with substituents of varying σ values (e.g., -NO2_2, -OCH3_3) on the phenyl ring. Compare reaction rates in SN2^2 or oxidation reactions (e.g., using KMnO4_4/H+^+) to derive linear free-energy relationships. Electrochemical studies (cyclic voltammetry) quantify redox potentials influenced by the substituent’s electronic effects .
  • Contradictions : If experimental redox potentials deviate from Hammett predictions, consider steric hindrance from the butoxy group or solvent effects. Computational modeling (DFT) of frontier molecular orbitals (HOMO/LUMO) can clarify electronic contributions .

Q. What strategies are effective for analyzing the compound’s multi-target interactions (e.g., enzyme inhibition vs. receptor binding)?

  • Methodology : Use a combination of (i) in vitro enzyme assays (e.g., inhibition of cyclooxygenase-2 or acetylcholinesterase via UV-Vis kinetics), (ii) SPR (surface plasmon resonance) for receptor-binding affinity measurements, and (iii) molecular docking (AutoDock Vina) against protein databases (PDB IDs: e.g., 5F1A for COX-2). Validate docking poses with MD simulations (GROMACS) to assess binding stability .
  • Data Integration : Resolve discrepancies between in vitro activity and docking scores by evaluating solvation effects or protein flexibility. For example, if a compound shows strong docking affinity but weak enzyme inhibition, test for allosteric binding or competitive inhibition with co-crystallography .

Q. How can tautomeric equilibria in solution impact the compound’s biological activity, and how is this quantified?

  • Methodology : Correlate tautomer ratios (from 1H^1H-NMR) with bioactivity data (e.g., IC50_{50} values) across different solvents (DMSO vs. aqueous buffers). Use QSAR models to identify tautomer-specific pharmacophores. For instance, the thiol tautomer may enhance metal-binding (e.g., Zn2+^{2+} in metalloenzymes), while the imino form may favor π-π stacking with aromatic residues .
  • Challenges : If bioactivity varies unpredictably with tautomer ratios, investigate membrane permeability differences between tautomers using PAMPA assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-butoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-butoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

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